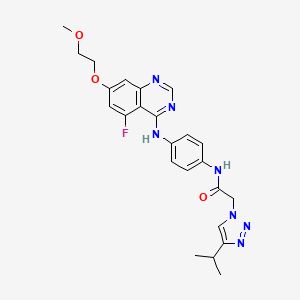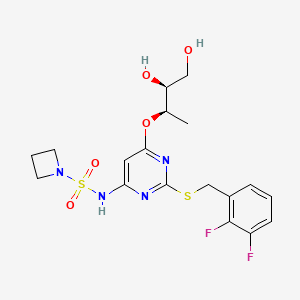
Azido-PEG2-sulfonic acid
Vue d'ensemble
Description
Azido-PEG2-sulfonic acid is a polyethylene glycol derivative containing an azide group and a sulfonic acid group. The azide group enables Click Chemistry, a powerful and versatile method for covalently linking molecular components. The hydrophilic polyethylene glycol spacer increases solubility in aqueous media, making it a valuable reagent in various scientific and industrial applications .
Mécanisme D'action
Target of Action
Azido-PEG2-sulfonic acid is a PEG derivative containing an azide group and a sulfonic acid . The primary targets of this compound are molecules containing alkyne groups . The azide group in the compound can react with these alkyne groups through a process known as Click Chemistry .
Mode of Action
The azide group in this compound enables it to undergo a copper-catalyzed azide-alkyne cycloaddition reaction (CuAAC) with molecules containing alkyne groups . This reaction results in the formation of a stable triazole linkage .
Biochemical Pathways
This compound is used in the synthesis of PROTACs . PROTACs are bifunctional molecules that bind to a target protein and an E3 ubiquitin ligase, leading to the degradation of the target protein . The exact biochemical pathways affected by this compound would depend on the specific target proteins involved.
Pharmacokinetics
The hydrophilic PEG spacer in this compound increases its solubility in aqueous media , which could potentially enhance its bioavailability.
Result of Action
The result of this compound’s action is the formation of a stable triazole linkage with alkyne-containing molecules . This can be utilized in various applications, such as the synthesis of PROTACs , polypeptide synthesis, graft polymer compounds, and PEG-modified functional coatings for new materials .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the copper-catalyzed azide-alkyne cycloaddition reaction requires the presence of copper ions . Additionally, the hydrophilic PEG spacer in the compound can enhance its solubility in aqueous environments . .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Azido-PEG2-sulfonic acid typically involves the following steps:
Polyethylene Glycol Activation: The starting material, polyethylene glycol, is activated by introducing a leaving group, such as a tosyl or mesyl group.
Azide Introduction: The activated polyethylene glycol is then reacted with sodium azide to introduce the azide group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The product is then purified using techniques such as column chromatography or recrystallization .
Types of Reactions:
Click Chemistry: The azide group in this compound readily undergoes Click Chemistry reactions with alkynes, forming stable triazole linkages.
Substitution Reactions: The sulfonic acid group can participate in substitution reactions, where it can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Click Chemistry: Copper(I) catalysts are commonly used to facilitate the reaction between the azide group and alkynes.
Substitution Reactions: Reagents such as alkyl halides or amines can be used in the presence of a base to achieve substitution reactions.
Major Products:
Triazole Derivatives: Formed through Click Chemistry reactions.
Substituted Sulfonic Acids: Formed through substitution reactions
Applications De Recherche Scientifique
Azido-PEG2-sulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of complex molecules and polymers.
Biology: Employed in bioconjugation techniques to link biomolecules such as proteins and nucleic acids.
Medicine: Utilized in drug delivery systems to enhance the solubility and stability of therapeutic agents.
Industry: Applied in the development of functional coatings and materials with specific properties .
Comparaison Avec Des Composés Similaires
Azido-PEG2-acid: Contains an azide group and a carboxylic acid group.
Azido-PEG3-sulfonic acid: Similar to Azido-PEG2-sulfonic acid but with a longer polyethylene glycol spacer, providing different solubility and reactivity properties.
Uniqueness: this compound is unique due to its combination of an azide group and a sulfonic acid group, which allows it to participate in both Click Chemistry and substitution reactions. This dual functionality makes it a versatile reagent in various scientific and industrial applications .
Propriétés
IUPAC Name |
2-[2-(2-azidoethoxy)ethoxy]ethanesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N3O5S/c7-9-8-1-2-13-3-4-14-5-6-15(10,11)12/h1-6H2,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBEOYHHTRHXIRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCS(=O)(=O)O)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13N3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2-{7-[2-(4-Cyano-2-fluoro-phenoxy)-ethyl]-9-oxa-3,7-diaza-bicyclo[3.3.1]non-3-yl}-ethyl)-carbamic acid tert-butyl ester](/img/structure/B605743.png)


![(5z)-5-{2-[(3r)-3-Aminopiperidin-1-Yl]-3-(Propan-2-Yloxy)benzylidene}-1,3-Thiazolidine-2,4-Dione](/img/structure/B605747.png)




![(1S)-4-fluoro-1-(4-fluoro-3-pyrimidin-5-ylphenyl)-1-[2-(trifluoromethyl)pyridin-4-yl]-1H-isoindol-3-amine](/img/structure/B605755.png)
![Trans-4-[4-[[[5-[(3,4-difluorophenyl)amino]-1,3,4-oxadiazol-2-yl]carbonyl]amino]phenyl]cyclohexaneacetic acid](/img/structure/B605759.png)


